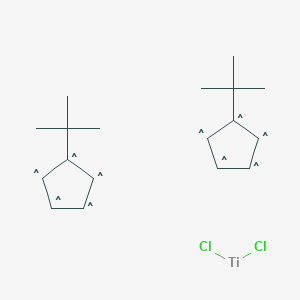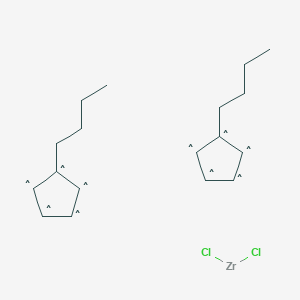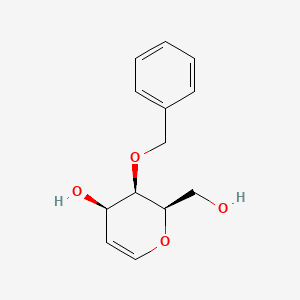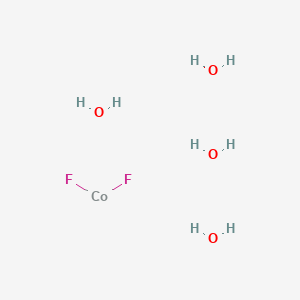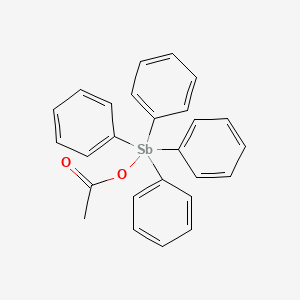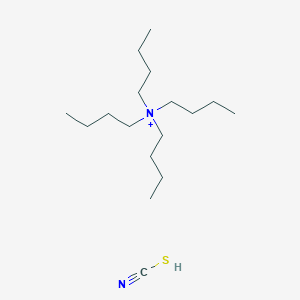
oxotungsten(VI) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten(VI) chloride, also known as tungsten(VI) oxychloride, is a chemical compound with the formula WOCl₄. It is a red crystalline solid that is highly reactive and used in various chemical processes. This compound is notable for its ability to form complexes with a variety of ligands, making it a valuable reagent in inorganic and organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxotungsten(VI) chloride can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (WO₃) with carbon tetrachloride (CCl₄) at elevated temperatures. The reaction proceeds as follows:
WO3+2CCl4→WOCl4+2COCl2
Another method involves the reaction of tungsten hexachloride (WCl₆) with oxygen or air. This reaction is typically carried out in a controlled environment to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of tungsten metal or tungsten compounds at high temperatures. The process requires careful control of reaction conditions to ensure high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxotungsten(VI) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state tungsten compounds.
Substitution: It readily undergoes ligand exchange reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aliphatic amines, phosphines, and other ligands that can coordinate to the tungsten center. These reactions are typically carried out under inert atmosphere conditions to prevent hydrolysis and other side reactions .
Major Products Formed
The major products formed from reactions with this compound depend on the nature of the reagents and reaction conditions. For example, reactions with aliphatic amines can yield tungsten-amine complexes, while reactions with phosphines can produce tungsten-phosphine complexes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of oxotungsten(VI) chloride involves its ability to form stable complexes with various ligands. These complexes can participate in a range of chemical reactions, including catalytic processes and redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the tungsten center .
Comparison with Similar Compounds
Oxotungsten(VI) chloride can be compared with other tungsten oxyhalides, such as tungsten(VI) oxybromide (WOBr₄) and tungsten(VI) oxyfluoride (WOF₄). These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Tungsten(VI) oxybromide: Similar in reactivity to this compound but less commonly used due to the higher cost and lower availability of bromine.
Tungsten(VI) oxyfluoride: More reactive than this compound and used in specialized applications where high reactivity is required.
These comparisons highlight the unique properties of this compound, such as its balance of reactivity and stability, which make it a versatile reagent in various chemical processes .
Properties
Molecular Formula |
Cl4H4OW |
|---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
oxotungsten;tetrahydrochloride |
InChI |
InChI=1S/4ClH.O.W/h4*1H;; |
InChI Key |
USBICRVMLMKYOX-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)

